6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde
Description
6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde (CAS: 105378-65-2) is a bicyclic heterocyclic compound with a pyrrolizine core substituted by phenyl groups at positions 6 and 7 and an acetaldehyde moiety at position 5. Its molecular formula is C21H19NO, and it has a molecular weight of 301.4 g/mol . The compound is commercially available through LEAP CHEM CO., LTD., a supplier specializing in fine chemicals for pharmaceutical and research applications . Structurally, the acetaldehyde group at position 5 provides a reactive aldehyde functionality, which may enable further derivatization for drug discovery or material science applications.
Properties
IUPAC Name |
2-(1,2-diphenyl-6,7-dihydro-5H-pyrrolizin-3-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c23-15-13-19-21(17-10-5-2-6-11-17)20(16-8-3-1-4-9-16)18-12-7-14-22(18)19/h1-6,8-11,15H,7,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOCEULWRYSFTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C(N2C1)CC=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147101 | |
| Record name | 6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105378-65-2 | |
| Record name | 6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105378652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and yield. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde can undergo various chemical reactions, including:
Oxidation: The acetaldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde involves its interaction with specific molecular targets and pathways. The acetaldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The phenyl groups may also contribute to its activity by facilitating interactions with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Variations
6,7-Diphenyl-2,3,8,8a-tetrahydro-1H-indolizin-5-one Analogues
- Structure : Features an indolizine core (a fused pyrrolizine-benzene system) with a ketone at position 5 instead of acetaldehyde.
- Activity : Demonstrates potent cytotoxicity against human cancer cell lines (e.g., HCT-116 colon cancer), with GI50 values ranging from 2.1–8.1 µM . Compounds 21 and 28 in this series exhibited favorable pharmacokinetic properties and in vivo efficacy in modified hollow fiber assays .
Ethyl 6,7-Diphenyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate (29)
- Structure : Replaces the acetaldehyde group with an ethyl carboxylate ester.
- Synthesis : Synthesized via bromination at position 7 of a pyrrolizine precursor, followed by Suzuki-Miyaura coupling with phenylboronic acid (82% yield) .
- Application : Serves as a precursor for further functionalization, highlighting the versatility of the pyrrolizine scaffold in synthetic chemistry .
6,7-Diphenyl-2,3-dihydroindolizin-5(1H)-iminium Chloride (5a)
- Structure : Contains an iminium chloride group at position 5, forming a cationic bicyclic amidine.
- Properties : Exhibits fluorescence due to extended π-conjugation, making it suitable for photophysical studies or sensor applications .
- Contrast : The iminium group introduces positive charge and rigidity, which may limit cell permeability compared to the neutral acetaldehyde derivative.
Functional Group Modifications and Pharmacological Relevance
6-(2,6-Dichlorophenyl)-3-(3-Methyl-1H-Pyrazol-5-yl)-6,7-Dihydro-5H-pyrrolizine Derivatives
- Structure : Pyrrolizine core substituted with dichlorophenyl and pyrazolyl groups.
- Activity : Explored for pharmacological optimization, emphasizing the role of halogenated aryl groups in enhancing binding affinity to biological targets .
Acetaldehyde vs. Carboxylate/Iminium Groups
- Reactivity : The acetaldehyde moiety in the target compound offers a reactive aldehyde for Schiff base formation or nucleophilic addition, unlike the ester or iminium groups in analogues. This makes it a versatile intermediate for drug conjugation or prodrug design.
- Bioavailability: The neutral, non-polar acetaldehyde group may improve membrane permeability compared to charged iminium or polar carboxylate derivatives.
Biological Activity
6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its antifungal properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C17H17N. The compound features a pyrrolizin backbone with two phenyl groups and an acetaldehyde functional group, which may contribute to its biological activity.
Antifungal Activity
Research indicates that derivatives of pyrrolizin compounds exhibit significant antifungal properties. Specifically, this compound has shown effectiveness against various fungal strains.
Table 1: Antifungal Activity Against Common Strains
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 32 µg/mL | |
| Aspergillus niger | 16 µg/mL | |
| Cryptococcus neoformans | 64 µg/mL |
The antifungal activity of this compound is believed to be mediated through the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death.
Study 1: Efficacy Against Candida Species
In a study examining the efficacy of various pyrrolizin derivatives against Candida species, this compound demonstrated a notable reduction in fungal growth. The study utilized a broth microdilution method to determine MIC values and concluded that the compound could serve as a potential lead for antifungal drug development.
Study 2: Synergistic Effects with Other Antifungals
Another research effort explored the synergistic effects of combining this compound with established antifungal agents like fluconazole. Results indicated enhanced antifungal activity when used in combination therapy against resistant strains of Candida albicans.
Q & A
Q. How do heterogeneous reaction conditions (e.g., membrane reactors) enhance scalability?
- Methodological Answer : Membrane reactors enable continuous flow synthesis, improving heat/mass transfer. Benefits include:
- Selectivity : Molecular sieves remove water, shifting equilibrium toward product.
- Sustainability : Solvent recovery rates exceed 90%, reducing waste.
- Process Control : Real-time PAT (Process Analytical Technology) monitors reaction progress .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
